2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
CAS No.: 1227958-71-5
Cat. No.: VC0174184
Molecular Formula: C10H12N4O2
Molecular Weight: 220.232
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1227958-71-5 |
|---|---|
| Molecular Formula | C10H12N4O2 |
| Molecular Weight | 220.232 |
| IUPAC Name | 2-morpholin-4-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C10H12N4O2/c15-9-7-1-2-11-8(7)12-10(13-9)14-3-5-16-6-4-14/h1-2H,3-6H2,(H2,11,12,13,15) |
| Standard InChI Key | LHATWMRRTPOZNQ-UHFFFAOYSA-N |
| SMILES | C1COCCN1C2=NC3=C(C=CN3)C(=O)N2 |
Introduction
Chemical and Physical Properties
2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one shares structural similarities with its 6-methyl analog (6-Methyl-2-morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one), differing only by the absence of a methyl group at position 6. Based on the properties of related compounds, the following characteristics can be determined:
Basic Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂N₄O₂ |
| Molecular Weight | 220.23 g/mol |
| IUPAC Name | 2-morpholin-4-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
| Physical Appearance | White to off-white solid (typical for similar compounds) |
Structural Features
The compound contains several key structural elements:
-
A pyrrolo[2,3-d]pyrimidine core (fused pyrrole and pyrimidine rings)
-
A morpholino group at position 2
-
A carbonyl (oxo) group at position 4
-
Two nitrogen atoms (N-3 and N-7) that can exist in protonated forms (3H and 7H)
The presence of the morpholino group, which contains both oxygen and nitrogen atoms in a six-membered ring, contributes to the compound's polarity and potential hydrogen bonding capabilities .
Synthesis and Preparation Methods
Several synthetic routes can be employed to prepare 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, based on established methods for similar compounds:
From Pyrimidine Precursors
One common approach involves the construction of the pyrrole ring onto a preformed pyrimidine scaffold:
-
Starting with 4,6-diaminopyrimidine derivatives
-
Conversion to 4,6-diaminopyrimidine through Raney Nickel desulfurization
-
Iodination followed by Sonogashira coupling
-
Base-promoted ring closure to form the pyrrolo[2,3-d]pyrimidine core
Chlorination and Nucleophilic Substitution
Another approach involves:
-
Synthesis of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol as a key intermediate
-
Chlorination using phosphorus oxychloride (POCl₃) to obtain 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
-
Selective nucleophilic substitution at position 2 with morpholine
-
Controlled hydrolysis of the remaining chlorine at position 4
The synthesis typically proceeds as follows:
-
Treatment of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol with POCl₃ in the presence of a base such as diisopropylethylamine (DIPEA)
-
Reaction with morpholine in a suitable solvent (ethanol or sec-butanol) under reflux conditions with triethylamine as a catalyst
-
Selective hydrolysis to convert the 4-chloro group to an oxo group
| Activity | Target Organisms | Potential MIC Range |
|---|---|---|
| Antitubercular | Mycobacterium tuberculosis | 0.5-60 μM |
| Antimalarial | Plasmodium falciparum | 0.2-2 μM |
| Antibacterial | Various bacterial strains | Variable |
Notably, N-substituted pyrrolo[2,3-d]pyrimidin-4-amine derivatives have shown potent activity against Mycobacterium tuberculosis with MIC₉₀ values as low as 0.488 μM .
Structure-Activity Relationships
Understanding the relationship between structural features and biological activity is crucial for optimizing compounds with the pyrrolo[2,3-d]pyrimidine scaffold:
Comparison with Related Compounds
Spectroscopic Characteristics and Identification
The identification and structural confirmation of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one can be achieved through various spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on data from related compounds, the following NMR characteristics are expected:
¹H NMR (DMSO-d₆):
-
A broad singlet at approximately 11.3-12.0 ppm corresponding to the N-H proton of the pyrrolyl ring (7-H)
-
A broad singlet at approximately 10.5-11.1 ppm for the N-H at position 3
-
Signals between 6.5-7.5 ppm for the aromatic protons of the pyrrole ring
-
Signals at approximately 3.6-3.7 ppm (multiplet) for the morpholine ring protons
¹³C NMR:
-
Carbonyl carbon at position 4 appearing around 160-170 ppm
-
Carbon at position 2 bonded to the morpholino group at approximately 150-155 ppm
-
Aromatic carbons of the pyrrole ring between 100-130 ppm
Mass Spectrometry
Expected mass spectral data would include:
-
Molecular ion peak [M+1]⁺ at m/z 221
-
Fragmentation patterns characteristic of morpholine loss and pyrrolo[2,3-d]pyrimidine core
Research Applications and Developments
As a Building Block in Medicinal Chemistry
The 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one scaffold serves as a valuable intermediate for developing more complex molecules with enhanced biological activities:
-
Functionalization at N-7 with various alkyl or aryl groups
-
Introduction of substituents at position 5 through halogenation and subsequent coupling reactions
-
Modification of the morpholino group to tune pharmacokinetic properties
Development of Inhibitors for Specific Targets
Recent research has focused on developing pyrrolo[2,3-d]pyrimidine derivatives as:
-
Bumped kinase inhibitors targeting calcium-dependent protein kinases in parasites
-
Selective inhibitors of protein tyrosine kinases involved in cell signaling
For example, pyrrolo[2,3-d]pyrimidines have been designed as potential inhibitors targeting Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4), with several compounds displaying promising inhibitory activity with IC₅₀ values in the range of 0.210–0.530 μM .
Challenges and Future Perspectives
Synthetic Challenges
Despite established synthetic routes, several challenges remain:
-
Regioselectivity in functionalization of multiple nitrogen atoms
-
Optimization of reaction conditions for large-scale production
-
Development of more efficient, environmentally friendly synthetic approaches
Future Research Directions
Future studies on 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one could focus on:
-
Comprehensive structure-activity relationship studies to optimize biological activity
-
Investigation of novel applications beyond current therapeutic areas
-
Development of targeted delivery systems to enhance efficacy and reduce side effects
-
Computational studies to better understand binding interactions with biological targets
-
Exploration of green chemistry approaches for more sustainable synthesis
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume